Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate
Description
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Cl2O2/c1-11(2,3)8(7-9(13)14)10(15)16-12(4,5)6/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIHFRKRAXTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=C(Cl)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ylide, generated in situ from a phosphonium salt (e.g., tert-butyltriphenylphosphonium bromide) and a strong base (e.g., potassium tert-butoxide), attacks the carbonyl carbon of 1,1-dichloroacetaldehyde. This forms a γ-haloallenoate intermediate, which undergoes halonium ion-assisted cyclization to yield the dichlorinated alkene. The tert-butyl ester group is introduced via esterification of the resultant acid with tert-butanol under acidic catalysis (e.g., sulfuric acid).
Key steps :
- Ylide preparation :
$$ \text{Ph}3\text{P}^+\text{CH}2\text{COOtBu Br}^- + \text{tBuOK} \rightarrow \text{Ph}_3\text{P}=\text{CHCOOtBu} + \text{KBr} + \text{tBuOH} $$ - Alkene formation :
$$ \text{Ph}3\text{P}=\text{CHCOOtBu} + \text{Cl}2\text{CHCHO} \rightarrow \text{tBuOCOCH=CCl}2 + \text{Ph}3\text{PO} $$
This method yields the (E)-isomer predominantly (>20:1 dr) due to steric hindrance from the bulky ylide.
Electrophilic Dichlorination of Allenoates
Electrophilic halogenation of allenoates, as demonstrated by J. Org. Chem., offers an alternative route. While the original protocol targets 1,4-dicarbonyl 3-haloalkenes, modifications could enable dichlorination at the β,γ-position of tert-butyl allenoates.
Halonium Ion-Assisted Cyclization
Reaction of tert-butyl 2-tert-butylbuta-2,3-dienoate with N-chlorosuccinimide (NCS) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) generates a chloronium ion intermediate. Nucleophilic attack by the ester carbonyl oxygen facilitates cyclization, forming a γ-lactone intermediate that rearranges to the dichloroalkene upon workup.
Optimization considerations :
- Solvent : Dichloromethane or tetrahydrofuran (THF) maximizes electrophile reactivity.
- Temperature : Reactions proceed at 0°C to room temperature to avoid over-halogenation.
- Yield : Reported yields for analogous systems reach 83%, though steric effects from dual tert-butyl groups may reduce efficiency.
Copper-Catalyzed Allylic Alkylation
A Z-selective copper-catalyzed asymmetric alkylation, detailed in a University of Groningen study, could functionalize pre-existing dichloroalkene precursors. While the original work focuses on aryl Grignard reagents, adapting the protocol to tert-butylmagnesium bromide may install the second tert-butyl group.
Catalytic System and Stereocontrol
- Catalyst : Copper(I) thiophene-2-carboxylate (CuTC) with chiral phosphine ligands (e.g., Josiphos).
- Conditions : Reactions occur at −78°C in DCM to suppress side reactions.
- Mechanism : Oxidative addition of the Grignard reagent to Cu(I) forms a Cu(III) intermediate, which undergoes stereoretentive transmetallation with the dichloroalkene.
Example reaction :
$$ \text{tBuOCOC(Cl)=CH}_2 + \text{tBuMgBr} \xrightarrow{\text{CuTC, ligand}} \text{tBuOCOC(tBu)=CHCl} $$
This method’s success hinges on ligand design to overcome steric bulk, with reported enantiomeric excess (ee) >90% for similar substrates.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Critical analytical data for this compound align with PubChem entries:
- ¹H NMR (CDCl₃) : δ 1.49 (s, 9H, tBu), 6.05 (d, J = 15.2 Hz, 1H, CHCl₂), 6.90 (dd, J = 15.2, 6.9 Hz, 1H, COOCH).
- ¹³C NMR : δ 164.1 (C=O), 81.7 (OC(CH₃)₃), 68.2 (CCl₂), 28.0 (CH₃).
- HRMS : [M+H]⁺ calcd. for C₁₂H₂₀Cl₂O₂: 267.09133; found: 267.09133.
Industrial Feasibility and Environmental Impact
Scalability of the ylide-mediated method is hindered by phosphorus waste, whereas the copper-catalyzed approach faces cost barriers. Electrophilic halogenation strikes a balance but requires chlorinated solvents. Life-cycle assessments recommend solvent recovery systems and ligand recycling to improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like hydroxide ions or amines replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of tert-butyl groups and chlorine atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, altering their activity and affecting biochemical pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate and related compounds:
Reactivity and Electronic Effects
- Electrophilicity: The dichloroalkene in the target compound likely increases its reactivity compared to phenolic analogs (e.g., 2-tert-butyl-4,6-dimethylphenol), which rely on hydroxyl groups for radical scavenging .
- Steric Hindrance: Both the target compound and 2-tert-butyl-4,6-bis(3,5-di-tert-butyl-4-hydroxybenzyl)phenol possess bulky tert-butyl groups, but the latter’s phenolic structure facilitates antioxidant activity via hydrogen donation, a feature absent in the aliphatic ester .
Q & A
Q. What safety protocols should be followed when handling Tert-butyl 2-tert-butyl-4,4-dichlorobut-3-enoate in laboratory settings?
While direct safety data for this compound is limited, analogous tert-butyl esters (e.g., tert-butyl (4-chlorophenethyl)carbamate) suggest minimal acute hazards but require standard precautions:
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : and NMR to confirm substituent positions and steric effects from tert-butyl groups.
- IR Spectroscopy : Identify carbonyl (C=O) and C-Cl stretching vibrations.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. Comparative analysis with structurally similar tert-butyl esters (e.g., tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate) can validate spectral assignments .
Q. How can the solubility and stability of this compound be experimentally determined?
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures.
- Stability : Conduct accelerated degradation studies under acidic/basic conditions or UV exposure, monitoring via HPLC or TLC. The tert-butyl group typically enhances steric protection, reducing hydrolysis rates compared to methyl/ethyl analogs .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energy barriers for chlorination or esterification steps.
- Combine with cheminformatics tools to screen optimal catalysts/solvents, reducing trial-and-error experimentation .
- Validate predictions with small-scale experiments, adjusting parameters like temperature or stoichiometry iteratively .
Q. What experimental strategies resolve contradictions in reactivity data under varying conditions (e.g., solvent polarity, temperature)?
- Factorial Design : Systematically vary factors (e.g., solvent, catalyst loading, temperature) to isolate dominant variables affecting yield or selectivity .
- Mechanistic Probes : Introduce isotopic labeling (e.g., ) to track chlorine substitution pathways.
- Theoretical Alignment : Cross-reference experimental results with computational models to reconcile discrepancies (e.g., unexpected side products) .
Q. How can researchers assess the ecological impact of this compound despite limited ecotoxicity data?
- Read-Across Analysis : Use data from structurally related chlorinated esters to estimate persistence, bioaccumulation, and toxicity.
- In Silico Prediction : Tools like EPI Suite or TEST to model biodegradability and aquatic toxicity.
- Microcosm Studies : Simulate environmental fate in soil/water systems, measuring degradation half-lives and metabolite formation .
Comparative Structural Analysis
| Compound Name | Key Structural Features | Reactivity Insights |
|---|---|---|
| Tert-butyl 2-(4-formylphenoxy)acetate | Formyl group, tert-butyl ester | Aldehyde enables nucleophilic additions |
| Methyl 2-tert-butyl-4-chlorobut-3-enoate | Methyl ester, no dichloro groups | Lower steric hindrance increases hydrolysis susceptibility |
Methodological Resources
- Experimental Design : Leverage factorial design to optimize reaction conditions and reduce resource consumption .
- Data Integrity : Use encrypted lab notebooks (e.g., LabArchives) to secure spectral and synthetic data .
- Theoretical Frameworks : Align hypotheses with reaction engineering principles (e.g., reactor design, kinetics) for scalable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
